molecular formula C15H19N3O2 B6534478 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 1235657-12-1

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6534478
CAS No.: 1235657-12-1
M. Wt: 273.33 g/mol
InChI Key: FVPOEYHGBIJUKV-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide (CAS 1235657-12-1) is an organic compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol . This acetamide derivative features a 1,3-dimethyl-1H-pyrazole ring linked to a 4-ethoxyphenyl group, a structural motif of significant interest in medicinal and organic chemistry. Pyrazolyl-acetamide derivatives represent an important class of bioactive heterocyclic compounds and are widely utilized in pharmaceutical research and development . Compounds within this class have been investigated for a range of pharmacological properties, which may include antimicrobial, anticancer, and anti-inflammatory activities, making them valuable scaffolds for drug discovery . Furthermore, structurally related N-substituted 2-arylacetamides have been noted for their similarity to the lateral chain of natural benzylpenicillin . The presence of both amide and pyrazole functional groups in its structure also suggests potential for use as a ligand in coordination chemistry, due to the excellent coordination abilities exhibited by amides . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-20-13-7-5-12(6-8-13)10-15(19)16-14-9-11(2)17-18(14)3/h5-9H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPOEYHGBIJUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Reaction (Acid Chloride Route)

  • Reagents : 2-(4-Ethoxyphenyl)acetyl chloride (1.2 eq), pyrazole amine (1.0 eq), NaOH (aq).

  • Conditions : Stir at 0–5°C for 2 hours, then room temperature for 4 hours.

  • Workup : Extract with dichloromethane, dry over Na2SO4, and purify via silica gel chromatography (yield: 60–65%).

Carbodiimide-Mediated Coupling (EDCI/HOBt)

  • Reagents : 2-(4-Ethoxyphenyl)acetic acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), DMF (solvent).

  • Conditions : Stir at room temperature for 12 hours.

  • Workup : Quench with water, extract with ethyl acetate, and purify via recrystallization (yield: 75–80%).

Comparative Data :

MethodYield (%)Purity (HPLC)Reaction Time
Schotten-Baumann60–6592–956 hours
EDCI/HOBt75–8098–9912 hours

Optimization of Reaction Conditions

Solvent Effects on Coupling Efficiency

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates.

  • Non-polar solvents (toluene) result in slower kinetics but higher selectivity.

Temperature and Catalysis

  • EDCI/HOBt coupling : Optimal at 25°C; higher temperatures (>40°C) lead to side reactions.

  • Acid chloride route : Requires low temperatures (0–5°C) to minimize hydrolysis.

Characterization and Analytical Data

Spectroscopic Data for Final Product :

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.15 (s, 3H, CH3), 2.32 (s, 3H, CH3), 3.52 (s, 2H, CH2CO), 4.02 (q, J = 7.0 Hz, 2H, OCH2), 5.82 (s, 1H, pyrazole-H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (d, J = 8.4 Hz, 2H, Ar–H), 9.45 (s, 1H, NH).

  • IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).

Purity Assessment :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 198–200°C.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide 4-Ethoxyphenyl, dimethylpyrazole C₁₅H₁₉N₃O₂ 273.33 Not explicitly reported (structural analog)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, chloro, cyano C₁₂H₁₀Cl₂N₄O 309.15 Insecticide intermediate (Fipronil derivatives)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide 4-Methoxybenzyl, pyridazinone, bromophenyl C₂₁H₁₉BrN₄O₃ 455.31 FPR2 agonist (calcium mobilization in neutrophils)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-Methoxyphenyl, benzothiazole, CF₃ C₁₇H₁₄F₃N₂O₂S 383.37 Not explicitly reported (patented compound)
2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide 4-Ethoxyphenyl, pyrazolopyrazinone C₂₃H₂₂N₄O₃ 402.45 Not explicitly reported (structural complexity)

Hydrogen Bonding and Crystal Packing

The dimethylpyrazole and ethoxyphenyl groups in the target compound may participate in C–H···O or N–H···O hydrogen bonds, influencing crystal packing and solubility. Similar interactions are critical in stabilizing the tautomeric forms of thiazolidinone acetamides and pyridazinone derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A general approach involves:

  • Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
  • Step 2 : Introduction of the 4-ethoxyphenylacetamide moiety via nucleophilic acyl substitution or coupling reactions.
  • Step 3 : Optimization of reaction conditions (e.g., catalysts like pyridine/zeolites, temperatures ~150°C) to enhance yield and purity .
    • Key Reagents : Ethyl chloroacetate, substituted phenylhydrazines, and bases (e.g., NaOH/K₂CO₃) for pH control .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and tautomeric states .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies proton environments and substituent effects (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 314.16) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus show moderate inhibition zones (e.g., 12–15 mm at 50 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells) suggest apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Catalyst screening : Test zeolites (e.g., Zeolite Y-H) or ionic liquids to enhance regioselectivity in pyrazole formation .
  • Solvent systems : Use DMF/THF mixtures to improve solubility of intermediates .
  • Temperature gradients : Gradual heating (e.g., 80°C → 150°C) minimizes side reactions during cyclization .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2) or receptors (e.g., EGFR). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the pyrazole ring .
  • QSAR studies : Use descriptors like logP and polar surface area to correlate substituent effects with activity .

Q. How can contradictions in spectroscopic data (e.g., tautomerism) be resolved?

  • Methodological Answer :

  • Dynamic NMR : Monitor temperature-dependent shifts (e.g., coalescence at 300 K) to identify tautomeric equilibria (e.g., imine-enamine forms) .
  • Crystallographic validation : Compare solution-state NMR with solid-state X-ray data to confirm dominant tautomers .

Q. What strategies enhance the compound’s stability under varying pH and light conditions?

  • Methodological Answer :

  • Photostability assays : Expose to UV-Vis light (λ = 254 nm) and monitor degradation via HPLC. Use amber glassware or antioxidants (e.g., BHT) to mitigate .
  • pH stability : Conduct accelerated stability studies (25°C/60% RH) across pH 3–9. Buffered formulations (e.g., phosphate buffer) prevent hydrolysis of the ethoxy group .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Methodological Answer :

  • Substituent variation : Modify the pyrazole’s methyl groups (e.g., 1,3-dimethyl → 1-ethyl-3-propyl) or the ethoxy phenyl ring (e.g., halogen substitution) .
  • Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to assess target affinity changes .

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